molecular formula C23H20N2O B2374357 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole CAS No. 637754-16-6

1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole

Cat. No.: B2374357
CAS No.: 637754-16-6
M. Wt: 340.426
InChI Key: XCJCJKVUHPVUOQ-DTQAZKPQSA-N
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Description

1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Chemical Reactions Analysis

1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-26-20-14-11-18(12-15-20)13-16-23-24-21-9-5-6-10-22(21)25(23)17-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJCJKVUHPVUOQ-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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